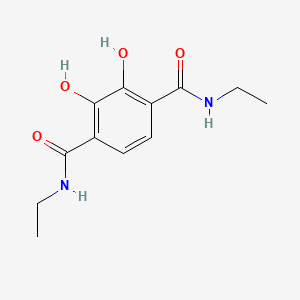
1,4-Benzenedicarboxamide, N,N'-diethyl-2,3-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two carboxamide groups attached to a benzene ring, along with diethyl and dihydroxy substitutions. Its molecular formula is C14H20N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- typically involves the reaction of 1,4-benzenedicarboxylic acid with diethylamine and appropriate hydroxylation agents. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the hydroxylation and amide formation reactions. Additionally, solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and control reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its hydroxyl groups can participate in hydrogen bonding, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)
- 1,4-Benzenediamine, N,N-diethyl-
Uniqueness
1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- is unique due to its specific diethyl and dihydroxy substitutions, which confer distinct chemical properties and reactivity. These substitutions enhance its solubility and ability to form hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
117918-05-5 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-N,4-N-diethyl-2,3-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H16N2O4/c1-3-13-11(17)7-5-6-8(10(16)9(7)15)12(18)14-4-2/h5-6,15-16H,3-4H2,1-2H3,(H,13,17)(H,14,18) |
InChI Key |
DUSJXDOHVDQOBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=C(C=C1)C(=O)NCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


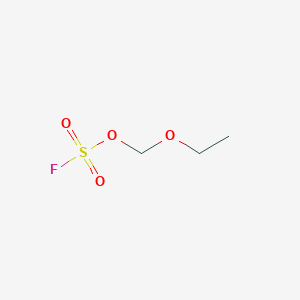
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

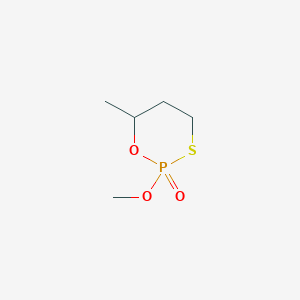

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
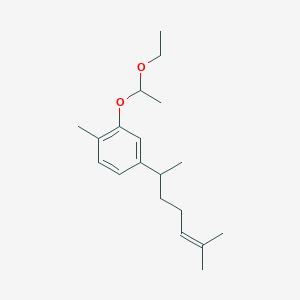
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
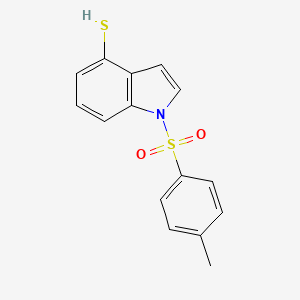
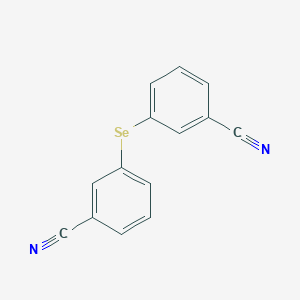
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

